3-(Cyclobutylmethylamino)phenol
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Overview
Description
3-(Cyclobutylmethylamino)phenol is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.2429 . It is a phenolic compound, which means it contains a phenol moiety, an aromatic ring with a hydroxyl group .
Synthesis Analysis
Phenolic compounds like 3-(Cyclobutylmethylamino)phenol can be synthesized through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .Molecular Structure Analysis
The molecular structure of phenolic compounds plays a significant role in their properties and activities. The structure of phenols is presented with its consequence for physical properties, such as values of melting and boiling points, solubility in water, pKa, and Log P . The influence of activating and deactivating substituents on the properties is also crucial .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione .Physical And Chemical Properties Analysis
Phenolic compounds have specific chemical properties such as acidity and formation of radicals which are directly linked with their important and key biological activities such as antioxidant properties . The chemical structure of phenols has consequences for their physical properties, including values of melting and boiling points, solubility in water, pKa, and Log P .Mechanism of Action
Phenolic compounds like 3-(Cyclobutylmethylamino)phenol can interact with proteins, altering their structure and properties . They can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . Phenolic compounds are primarily indicated for minor sore throat pain, sore mouth, minor mouth irritation, and pain associated with canker sores .
Safety and Hazards
Future Directions
Phenolic compounds are gaining considerable attention due to their potential safety and therapeutic effect . They exhibit potent antimicrobial activity against various clinically relevant pathogens associated with microbial infection and sensitize multi-drug resistance strains to bactericidal or bacteriostatic antibiotics . Future research will likely focus on enhancing the antimicrobial activity of these compounds and reducing the minimal concentrations needed .
properties
IUPAC Name |
3-(cyclobutylmethylamino)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-2-5-10(7-11)12-8-9-3-1-4-9/h2,5-7,9,12-13H,1,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKLQANYYUUYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylmethylamino)phenol |
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